molecular formula C25H24N2O4 B3592268 2-(2,5-dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

2-(2,5-dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B3592268
M. Wt: 416.5 g/mol
InChI Key: VDMZLGADFUETEM-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with three phenyl rings, two of which are substituted with methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring and three phenyl rings. The electron-donating methoxy groups could potentially influence the electronic properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy groups could potentially increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The study of this compound could potentially contribute to various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-28-18-9-5-16(6-10-18)23-24(17-7-11-19(29-2)12-8-17)27-25(26-23)21-15-20(30-3)13-14-22(21)31-4/h5-15H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMZLGADFUETEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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